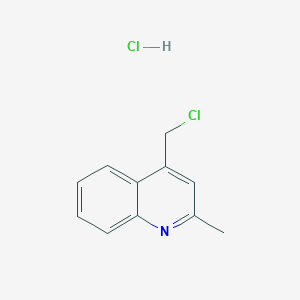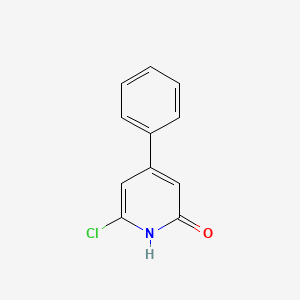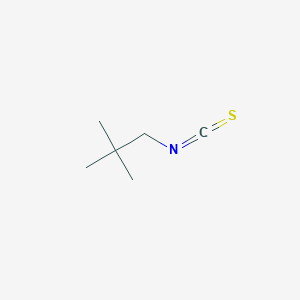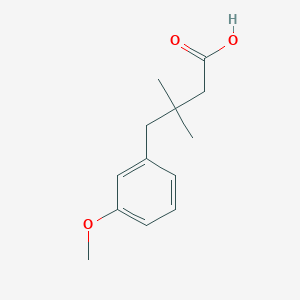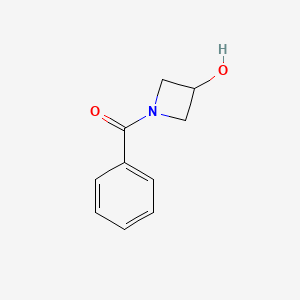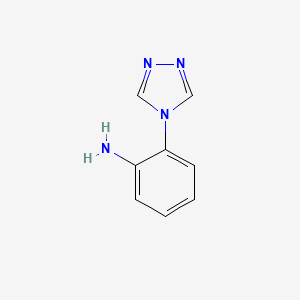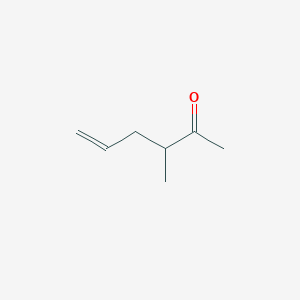
3-Methylhex-5-en-2-one
Übersicht
Beschreibung
3-Methylhex-5-en-2-one is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a fruity odor. This compound is also known by other names such as 5-Methyl-3-hexen-2-one and 2-Oxo-5-methylhex-3-ene . It is used in various chemical syntheses and has applications in different fields including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylhex-5-en-2-one can be synthesized through several methods. One common method involves the acetoacetic ester synthesis, which is a useful synthetic tool for preparing ketones with one or two alkyl groups on the alpha position . The reaction typically involves the use of acetoacetic ester, which is deprotonated by a base such as sodium ethoxide, followed by alkylation and decarboxylation to yield the desired ketone.
Industrial Production Methods: In industrial settings, this compound can be produced using the Organic Syntheses method, which is chosen for its low cost, detailed procedure, and relatively decent percent yield of around 51% . This method involves the use of specific reagents and controlled reaction conditions to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylhex-5-en-2-one undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halogens or organometallic compounds to form various substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methylhex-5-en-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on cell function.
Wirkmechanismus
The mechanism by which 3-Methylhex-5-en-2-one exerts its effects involves its interaction with molecular targets and pathways. For instance, it can react with indole in the presence of pyrrolidine and p-toluenesulfonic acid in dichloromethane to yield 3-substituted indole adducts . This reaction highlights its ability to form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 3-Hexen-2-one
- 5-Methyl-3-hexen-2-one
- 2-Oxo-5-methylhex-3-ene
Comparison: 3-Methylhex-5-en-2-one is unique due to its specific structure and reactivity. Compared to similar compounds like 3-Hexen-2-one, it has a methyl group at the fifth position, which influences its chemical properties and reactivity. This structural difference makes it suitable for specific applications in synthesis and research .
Eigenschaften
IUPAC Name |
3-methylhex-5-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4,6H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZYDBOQOYECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


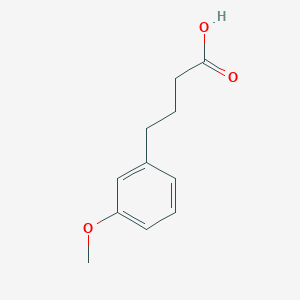
![{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane](/img/structure/B3381538.png)
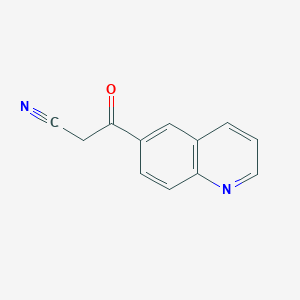
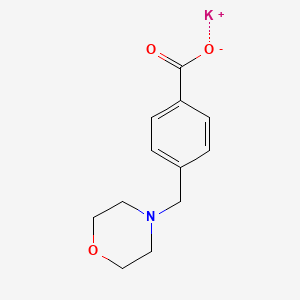
![2-[3-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B3381561.png)
